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Tris(2,2'-bipyridine)iron(2+)

Cat. No.: B079737
CAS No.: 15025-74-8
M. Wt: 524.4 g/mol
InChI Key: IXBAONBNPIGDAJ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Polypyridyl Iron(II) Complexes

The journey into the world of polypyridyl iron(II) complexes began in the late 19th and early 20th centuries, a period marked by groundbreaking advancements in understanding chemical bonding. The synthesis of 2,2'-bipyridine (B1663995) by Fritz Blau in the late 1800s was a pivotal moment, providing a key building block for a new class of coordination compounds. researchgate.net Shortly thereafter, the pioneering work of Alfred Werner, the father of coordination chemistry, laid the theoretical groundwork for understanding the structure of these complexes. wikipedia.orgbritannica.comnobelprize.orgrsc.org Werner's revolutionary concepts of primary and secondary valencies, and his proposal of octahedral geometry for six-coordinate metal complexes, were instrumental in elucidating the structure of compounds like [Fe(bpy)₃]²⁺. wikipedia.orgbritannica.comelsevier.es

The significance of polypyridyl iron(II) complexes, and [Fe(bpy)₃]²⁺ in particular, lies in their unique combination of properties. The intense red color of the [Fe(bpy)₃]²⁺ cation, a result of a metal-to-ligand charge transfer (MLCT) transition, made it a subject of early spectroscopic studies. researchgate.netnih.gov This characteristic, coupled with its redox stability, has made it a valuable tool in analytical chemistry and a model system for studying electron transfer processes. researchgate.netwikipedia.org While its utility as a photosensitizer is limited by the rapid relaxation of its excited states, the study of these deactivation pathways has provided profound insights into the photophysics of transition metal complexes. nih.govnih.gov The exploration of [Fe(bpy)₃]²⁺ and its analogues has significantly contributed to our understanding of spin crossover phenomena, where the spin state of the central metal ion can be influenced by external stimuli. scholaris.caaip.org

Overview of Coordination Geometry and Bonding in [Fe(bpy)₃]²⁺

The structure and stability of the [Fe(bpy)₃]²⁺ complex are dictated by the principles of coordination geometry and the nature of the metal-ligand bond. The iron(II) center, with its d⁶ electron configuration, is ideally suited to form a stable complex with the three bidentate 2,2'-bipyridine ligands.

Octahedral Ligand Field Environment

In [Fe(bpy)₃]²⁺, the central iron(II) ion is surrounded by six nitrogen atoms from the three bipyridine ligands, resulting in a pseudo-octahedral coordination geometry. scholaris.caescholarship.org This arrangement is a direct consequence of the directional nature of the d-orbitals of the iron atom and the steric requirements of the ligands. According to ligand field theory, in an octahedral environment, the five degenerate d-orbitals of the metal ion are split into two sets of different energy levels: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). scholaris.ca

The magnitude of this splitting, known as the ligand field splitting energy (Δo), is crucial in determining the electronic properties of the complex. For [Fe(bpy)₃]²⁺, the bipyridine ligands are considered strong-field ligands, leading to a large Δo. This large energy gap favors the pairing of electrons in the lower-energy t₂g orbitals, resulting in a low-spin d⁶ configuration (t₂g⁶ eg⁰). This low-spin state is diamagnetic and is responsible for the complex's characteristic intense color and relative inertness. The control of ligand-field splitting is a critical area of research, as it influences the deactivation pathways of the excited states. mdpi.com Approaching an ideal octahedral geometry maximizes the gap between metal-centered states. mdpi.com

Metal-Ligand Chelation Principles

The bonding in [Fe(bpy)₃]²⁺ involves a combination of sigma (σ) donation from the nitrogen lone pairs to the empty orbitals of the iron(II) ion and pi (π) back-bonding from the filled d-orbitals of the iron to the empty π* orbitals of the bipyridine ligands. This π-back-bonding is a crucial aspect of the metal-ligand interaction in polypyridyl complexes. It strengthens the metal-ligand bond and delocalizes electron density from the metal to the ligands, influencing the electronic and photophysical properties of the complex. The ability of the bipyridine ligand to accept electron density into its π* system makes it a good π-acceptor ligand, contributing to the large ligand field splitting observed in [Fe(bpy)₃]²⁺. researchgate.net

Scope and Current Research Trajectories for [Fe(bpy)₃]²⁺

Despite being a well-studied molecule, [Fe(bpy)₃]²⁺ continues to be a focal point of contemporary research, with scientists exploring its properties and potential applications in novel ways. Current research trajectories are diverse and aim to overcome some of the inherent limitations of the complex while leveraging its unique characteristics.

One significant area of research focuses on modifying the photophysical properties of iron polypyridyl complexes. While [Fe(bpy)₃]²⁺ itself has a very short-lived excited state, researchers are designing new ligands to increase the lifetime of the metal-to-ligand charge transfer (MLCT) excited state. nih.govmpg.de This involves strategies to increase the ligand field splitting and destabilize the deactivating metal-centered states. mdpi.com The goal is to develop iron-based photosensitizers that can serve as earth-abundant alternatives to precious metal complexes (like those of ruthenium and iridium) in applications such as photoredox catalysis and solar energy conversion. nih.govacs.org

Another active research front involves the encapsulation of [Fe(bpy)₃]²⁺ within various host materials, such as zeolites. acs.orgrsc.org This "ship in a bottle" approach allows for the study of the complex in a constrained environment, revealing how steric interactions can distort its geometry and alter its properties. acs.org These studies provide insights into the influence of the local environment on the electronic structure and reactivity of coordination complexes.

Furthermore, the fundamental understanding of the electronic structure and excited-state dynamics of [Fe(bpy)₃]²⁺ is still being refined through advanced spectroscopic techniques and computational modeling. nih.govaip.orgrsc.orgacs.org Ultrafast spectroscopy is used to probe the intricate details of the excited-state relaxation pathways on femtosecond and picosecond timescales. rsc.org Theoretical calculations, such as density functional theory (DFT), are employed to model the geometry, electronic structure, and vibrational properties of the complex in its ground and excited states, providing a deeper understanding of the factors that govern its behavior. aip.orgacs.org

The study of ion-pairing and lability of [Fe(bpy)₃]²⁺ and related diimine complexes in the gas phase and in solution is another area of interest. rsc.org Understanding these fundamental aspects is crucial for controlling the reactivity and stability of these complexes in various chemical environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H24FeN6+2 B079737 Tris(2,2'-bipyridine)iron(2+) CAS No. 15025-74-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

iron(2+);2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.Fe/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBAONBNPIGDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24FeN6+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15025-74-8 (Parent), Array
Record name 2,2'-Bipyridine ferrous sulfate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2,2'-bipyridyl)-Fe(II) complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015025748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14263-81-1, 15025-74-8
Record name 2,2'-Bipyridine ferrous sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2,2'-bipyridyl)-Fe(II) complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015025748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, sulfate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthetic Methodologies and Supramolecular Architecture of Fe Bpy ₃ ²⁺

Chemical Synthesis Approaches for [Fe(bpy)₃]²⁺

Conventional chemical synthesis provides robust and scalable methods for producing [Fe(bpy)₃]²⁺ salts. The choice of the iron(II) precursor and the reaction conditions are key factors in these protocols.

Ammonium (B1175870) Iron(II) Sulfate (B86663) and 2,2'-Bipyridine (B1663995) Reactions

A common and straightforward method for preparing the [Fe(bpy)₃]²⁺ cation involves the reaction of an iron(II) salt, such as ammonium iron(II) sulfate or ferrous sulfate, with a stoichiometric excess of 2,2'-bipyridine in an aqueous solution. wikipedia.org The strong affinity of the Fe(II) ion for the bipyridine ligand drives the formation of the stable, intensely colored complex, displacing the water molecules coordinated to the iron ion. The resulting sulfate salt, [Fe(bpy)₃]SO₄, can then be isolated from the solution. wikipedia.org

Table 1: Synthesis of [Fe(bpy)₃]SO₄

Starting Materials Solvent Key Reaction Feature Product
Ammonium Iron(II) Sulfate or Ferrous Sulfate Water Reaction is driven by the high affinity of Fe(II) for the bipyridine ligand. [Fe(bpy)₃]SO₄

FeCl₂ and 2,2'-Bipyridine Protocols

Another widely used precursor is iron(II) chloride (FeCl₂). In a typical procedure, FeCl₂ is dissolved in a suitable solvent like deionized water, while 2,2'-bipyridine is dissolved separately, often in a small amount of ethanol (B145695) to aid solubility. odinity.com The two solutions are then combined, leading to the formation of the [Fe(bpy)₃]²⁺ complex. To isolate a specific salt, a solution containing the desired counterion is added, causing the product to precipitate. For instance, adding an excess of sodium tetrafluoroborate (B81430) (NaBF₄) will precipitate the Fe(bpy)₃₂ salt. odinity.com This protocol highlights the utility of metathesis reactions in isolating salts with specific anions.

Table 2: Synthesis of Fe(bpy)₃₂ from FeCl₂

Step Reagents Solvent Purpose
1 Iron(II) chloride (FeCl₂) Deionized Water Source of Fe(II) ions.
2 2,2'-Bipyridine Ethanol Ligand source.
3 Combine solutions from steps 1 & 2 Water/Ethanol mixture Formation of the [Fe(bpy)₃]²⁺ complex.

Influence of Counterions on Product Isolation and Derivatives

The counterion plays a critical role in the synthesis and properties of [Fe(bpy)₃]²⁺ salts. The complex has been isolated with a wide variety of anions, including chloride (Cl⁻), sulfate (SO₄²⁻), tetrafluoroborate (BF₄⁻), perchlorate (B79767) (ClO₄⁻), and triflate (OTf⁻). wikipedia.orgnih.govwhiterose.ac.uk The choice of counterion affects the solubility of the complex salt, which is a key factor for its isolation and purification. For example, salts with large, weakly coordinating anions like tetrafluoroborate or perchlorate are often less soluble in water than the corresponding chloride or sulfate salts, facilitating their precipitation from aqueous reaction mixtures. odinity.comwhiterose.ac.uk

Electrochemical Generation and Derivatization of Iron(II) Bipyridine Complexes

Electrochemical methods offer an alternative to traditional synthesis, allowing for in-situ formation and the synthesis of more complex, dissymmetrical structures.

In-situ Formation and Mechanistic Considerations

The [Fe(bpy)₃]²⁺ complex and its derivatives can be generated in-situ through electrochemical processes. The electrochemical behavior of iron-bipyridine systems has been studied, revealing a rich series of electron-transfer events. nih.govacs.org These studies show that the ligand itself can act as an electron reservoir, participating in the redox chemistry of the complex. nih.govacs.org The formation of the complex can be initiated by the electrochemical generation of a reactive iron species in the presence of the bipyridine ligand. The stability and redox potentials of the resulting complexes, such as the Fe(II)/Fe(III) couple, are fundamental to understanding their electrochemical behavior. nih.gov The mechanistic considerations involve the stepwise coordination of the bipyridine ligands to the iron center, influenced by the applied potential and the composition of the electrolyte solution.

Synthesis of Coordinatively Dissymmetrical Iron(II) Polypyridine Complexes

Electrochemical techniques are particularly useful for the synthesis of coordinatively dissymmetrical, or heteroleptic, iron(II) polypyridine complexes. These are complexes where the central iron atom is coordinated to different types of polypyridine ligands. By controlling the electrochemical potential, it is possible to selectively generate intermediates and promote the coordination of different ligands in a stepwise manner. For example, a pre-formed complex like [Fe(L¹)Cl₂] could be electrochemically reduced in the presence of a second, different ligand (L²), leading to the formation of a dissymmetrical [Fe(L¹)(L²)]²⁺ type complex. Spectroelectrochemical methods, which combine electrochemistry with spectroscopy, are valuable for identifying the electronic transitions of intermediates and products formed during these syntheses. acs.org This approach provides a pathway to novel iron polypyridine structures that may not be easily accessible through conventional one-pot chemical synthesis. researchgate.net

Integration of [Fe(bpy)₃]²⁺ into Supramolecular Assemblies

The tris(2,2'-bipyridine)iron(2+) cation, [Fe(bpy)₃]²⁺, a classic coordination complex known for its stability and distinct redox and photophysical properties, serves as a versatile and robust building block in the field of supramolecular chemistry. nih.govwikipedia.org Its well-defined octahedral geometry and the potential for functionalization of the bipyridine ligands allow for its programmed integration into larger, highly organized architectures. The construction of these supramolecular assemblies is driven by a variety of non-covalent interactions, leading to materials with emergent functions and properties. This section explores several key methodologies for incorporating the [Fe(bpy)₃]²⁺ moiety into complex supramolecular systems.

Fabrication of Coordination Nanosheets (CONASHs)

Coordination Nanosheets (CONASHs) are a class of two-dimensional (2D) materials constructed from metal ions and organic ligands, forming a polymeric network with nanometer-scale thickness. nih.govbohrium.com The [Fe(bpy)₃]²⁺ complex has been successfully incorporated as a key structural motif into CONASHs, imparting its characteristic electrochemical and optical properties to the resulting nanosheet. nih.govacs.org

A prevalent method for fabricating these materials is through liquid-liquid interfacial synthesis. nih.govnih.gov This bottom-up approach involves the self-assembly of components at the interface of two immiscible liquids. For instance, novel CONASHs have been prepared through the coordination of Fe²⁺ ions with specially designed bis(2,2'-bipyridine)-based ligands. nih.govacs.org Detailed characterization using various microscopic and spectroscopic techniques has confirmed the formation of homogeneous, flat nanosheets with a nanometer thickness, where the quantitative formation of [Fe(bpy)₃]²⁺ complex motifs constitutes the framework. nih.govacs.org

These [Fe(bpy)₃]²⁺-based CONASHs are often insoluble in common solvents and possess redox-active iron centers, making them promising candidates for applications in electrochromic materials. nih.govacs.org The nanosheets can be deposited as thin films on substrates like indium tin oxide and have demonstrated color-to-colorless and color-to-color electrochromic transitions with good response times, stability, and coloration efficiencies. nih.govacs.org This highlights the potential of using these materials in next-generation display technologies. nih.gov

Table 1: Properties of [Fe(bpy)₃]²⁺-based Coordination Nanosheets (CONASHs)

PropertyDescriptionSignificance
MorphologyHomogeneous and flat with nanometer thickness. nih.govProvides large surface area and suitability for thin-film applications.
Structural MotifQuantitative formation of tris(2,2'-bipyridine)-Fe²⁺ complexes within the framework. acs.orgImparts the redox and optical properties of the complex to the nanosheet.
SolubilityInsoluble in common solvents. nih.govEnhances stability and durability for device fabrication.
FunctionalityExhibits electrochromic transitions (color-to-colorless, color-to-color). nih.govacs.orgPotential for use in electrochromic devices and displays. nih.gov

Design of Porous Organic Polymers (POPs) Incorporating [Fe(bpy)₃]²⁺

Porous Organic Polymers (POPs) are a class of materials characterized by their robust covalent frameworks and permanent porosity. mdpi.com The incorporation of metallic complexes like [Fe(bpy)₃]²⁺ into the structure of POPs can introduce functionalities such as catalytic activity.

Rigid, metal-based POPs have been synthesized through the condensation reactions of an octahedral [Fe(bpy)₃]²⁺-cored hexaaldehyde with various rod-like aromatic diamines. rsc.org These materials have been investigated as photocatalysts, representing a significant use of earth-abundant metal complexes in heterogeneous catalysis. The resulting POPs have demonstrated boosted photocatalytic activity for visible light-driven organic transformations, including the oxidation of benzyl (B1604629) halides and the enantioselective α-alkylation of aldehydes. rsc.org

Notably, the catalytic performance of these [Fe(bpy)₃]²⁺-based POPs, particularly those with larger porosity, can rival or even exceed that of the homogeneous [Fe(bpy)₃]²⁺ complex itself. rsc.org Furthermore, these POP catalysts exhibit high stability and can be recycled multiple times (e.g., up to 10 times) without a significant loss of activity, a key advantage of heterogeneous catalysis. rsc.org

Self-Assembly via Hydrogen Bonding Interactions

For example, in the crystal structure of tris(2,2'-bipyridine)iron(II) tris(dicyanomethylidene)methanediide, hydrogen bonds are present between the hydrogen atoms on the bipyridine ligands and the nitrogen atoms of the polynitrile anions. nih.gov These interactions lead to the formation of complex layered structures. nih.gov The interplay of coordination bonds and hydrogen bonds can be cooperatively exploited to construct complex assemblies like tetrahedron cage-like structures. mdpi.com The choice of metal ion, including Fe²⁺, is a critical factor that influences the stability and geometry of these hydrogen-bonded systems. mdpi.com

Furthermore, hydrogen bonding in the secondary coordination sphere can modulate the spin state of iron complexes. While direct evidence for [Fe(bpy)₃]²⁺ is part of a broader context, studies on other iron complexes have shown that external perturbations like hydrogen bonding can trigger a spin-flip, highlighting the sensitivity of the iron center's electronic structure to its extended environment. bohrium.comnih.gov

Metalloligand and Expanded Ligand Concepts

A sophisticated strategy for building complex supramolecular structures involves using entire coordination complexes as building blocks themselves. This is encapsulated in the metalloligand and expanded ligand concepts.

In the metalloligand approach, a stable complex like [Fe(bpy)₃]²⁺ is functionalized with additional coordinating sites, allowing it to act as a ligand for other metal ions. researchgate.net This strategy has been employed to construct heterometallic CONASHs, which are otherwise difficult to synthesize due to the different complexation conditions of various metal ions. acs.orgnih.gov For instance, metalloligands containing an inert metal ion (like Os²⁺ or Ru²⁺) and free coordinating units can be synthesized first. These metalloligands are then used to bind a more labile metal ion, such as Fe²⁺, to form the heterometallic nanosheet. acs.org

The expanded ligand concept involves using ligands that are themselves large, often containing multiple metal-binding domains. mdpi.com When these ligands coordinate to a metal center like Fe²⁺, the resulting complex is significantly larger than the parent [Fe(bpy)₃]²⁺ and presents peripheral binding sites for further assembly. For example, tritopic ligands incorporating different terpyridine (tpy) domains have been used. The preferential binding of Fe²⁺ to one type of domain (e.g., 2,2':6',2''-tpy) results in a homoleptic iron(II) complex that carries peripheral, uncoordinated tpy domains. mdpi.comnih.gov This new, larger complex can then act as a tetratopic "expanded ligand" for the construction of even more complex coordination polymers and networks. mdpi.comnih.gov

Electronic Structure and Spectroscopic Characterization of Fe Bpy ₃ ²⁺

Electronic Absorption Properties

The electronic absorption spectrum of [Fe(bpy)₃]²⁺ is characterized by several distinct types of electronic transitions that occur upon photoexcitation. These transitions are responsible for the compound's intense color and are fundamental to its photochemical behavior.

The most prominent features in the visible region of the [Fe(bpy)₃]²⁺ absorption spectrum are the intense metal-to-ligand charge transfer (MLCT) bands. osu.edu These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. For [Fe(bpy)₃]²⁺, these bands are typically observed in the range of 400-600 nm. osu.eduodinity.com The primary MLCT absorption band is centered around 520-523 nm. osu.eduresearchgate.net Another significant MLCT band can be observed at approximately 350 nm. researchgate.net

Upon photoexcitation into the MLCT manifold, an electron is transferred from the iron center to one of the bipyridine ligands, creating a bpy•⁻ radical anion signature that can be observed in transient absorption spectroscopy. rsc.org The intensity of these MLCT transitions is related to the spin-orbit coupling constant of the metal center. odinity.com The initial excitation populates a singlet MLCT (¹MLCT) state, which is the gateway to the subsequent ultrafast deactivation processes. nih.govscholaris.ca

Table 1: Key MLCT Absorption Bands for [Fe(bpy)₃]²⁺

Band Wavelength (λₘₐₓ) Molar Absorptivity (ε) Transition Assignment
¹MLCT ~520 nm 1.01 x 10³ M⁻¹cm⁻¹ odinity.com d → π*
¹MLCT ~350 nm - d → π*

In the ultraviolet region of the spectrum, the absorption is dominated by intense bands corresponding to π→π* transitions centered within the 2,2'-bipyridine (B1663995) ligands. These transitions are characteristic of the aromatic ligand framework and are generally of higher energy than the MLCT bands.

Metal-centered (MC) or ligand field (LF) states arise from transitions between the d-orbitals of the iron center (t₂g and eₖ). In an octahedral-like field, these d-d transitions are formally Laporte-forbidden, resulting in much weaker absorption bands compared to the MLCT and π→π transitions. For [Fe(bpy)₃]²⁺, these states are not prominent in the absorption spectrum but play a crucial role in the deactivation of the MLCT excited states. rsc.org The presence of these low-lying MC states, specifically triplet (³MC) and quintet (⁵MC) states, provides a rapid pathway for the depopulation of the initially excited ¹MLCT state. scholaris.caosti.gov The energy of these MC states can be manipulated by altering the ligand field strength. nih.gov

Photoluminescence and Excited State Deactivation

The excited state dynamics of [Fe(bpy)₃]²⁺ are characterized by extremely short lifetimes and inefficient photoluminescence, a stark contrast to analogous ruthenium(II) complexes.

[Fe(bpy)₃]²⁺ exhibits very weak or negligible photoluminescence at room temperature. odinity.com While some studies have reported extremely short-lived emission, it is generally considered a non-emissive complex. osu.edunih.gov This lack of significant light emission is a direct consequence of the highly efficient nonradiative decay pathways that rapidly deactivate the excited states. nih.gov

Following excitation to the ¹MLCT state, [Fe(bpy)₃]²⁺ undergoes an ultrafast series of nonradiative deactivation steps. nih.gov The entire process from initial excitation to the final metastable high-spin state occurs on a sub-picosecond timescale. nih.gov The deactivation cascade is thought to proceed through several intermediate electronic states. nih.gov

The initially populated ¹MLCT state can decay to a triplet MLCT (³MLCT) state in less than 20 femtoseconds. scholaris.ca From the MLCT manifold, the complex rapidly transitions to lower-lying metal-centered ligand field states. rsc.org This process is facilitated by the large geometric distortions of the MC states relative to the MLCT states. rsc.org The system can then decay through a triplet state with a d⁶(t₂g⁵eₖ¹ ) configuration. nih.gov Ultimately, these pathways lead to the population of a high-spin quintet state (⁵T₂) in less than 200 femtoseconds. rsc.org The ground state recovery from this high-spin state occurs on a much longer timescale of approximately 1 nanosecond. rsc.org The existence of these efficient, multi-channel deactivation pathways explains the extremely short excited-state lifetime and the high quantum yield for the formation of the high-spin state. nih.gov

Table 2: Timescales for Excited State Deactivation in [Fe(bpy)₃]²⁺

Process Timescale
¹MLCT → ³MLCT Intersystem Crossing < 20 fs scholaris.ca
MLCT → Ligand Field State Relaxation ~100 fs rsc.org
Formation of High-Spin ⁵T₂ State < 200 fs rsc.org
Ground State Recovery (⁵T₂ → ¹A₁) ~1 ns rsc.org

Advanced Spectroscopic Techniques for Electronic Structure Elucidation

The electronic structure of [Fe(bpy)₃]²⁺ has been extensively studied using a variety of sophisticated spectroscopic methods. These techniques provide detailed insights into the nature of its metal-to-ligand charge transfer (MLCT) states and the ultrafast dynamics that follow photoexcitation.

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful tool for probing the vibrational modes of a molecule that are coupled to an electronic transition. For [Fe(bpy)₃]²⁺, RR spectra obtained by exciting into its strong visible MLCT absorption band reveal selective enhancement of vibrational modes associated with the bipyridine ligands. This indicates a significant change in the electron density of the bpy ligands upon photoexcitation, consistent with the MLCT character of the transition.

Surface-enhanced resonance Raman scattering (SERRS) has also been employed to study [Fe(bpy)₃]²⁺ adsorbed on silver sols. rsc.org This technique provides a significant enhancement of the Raman signal, by a factor of approximately 10⁶, allowing for detection at very low concentrations. rsc.org The SERRS spectrum of [Fe(bpy)₃]²⁺ shows band wavenumbers and relative intensities that are not significantly different from the solution-phase RR spectrum, suggesting that the molecule is not chemisorbed to the silver particles. rsc.org

A notable application of RR spectroscopy is in distinguishing between different electronic states. For instance, in related ruthenium complexes, RR has been used to differentiate between the ¹MLCT and ³MLCT states. osu.edu While similar detailed studies on the distinct RR signatures of the singlet and triplet MLCT states in [Fe(bpy)₃]²⁺ are less common, the technique remains crucial for understanding the structural changes that accompany electronic transitions.

TechniqueKey Findings for [Fe(bpy)₃]²⁺Reference
Resonance Raman (RR)Selective enhancement of bipyridine ligand vibrational modes, confirming MLCT character of the visible absorption band. nih.gov
Surface-Enhanced Resonance Raman Scattering (SERRS)~10⁶ signal enhancement, indicating physisorption on silver sols. rsc.org

Ultrafast X-ray Absorption Spectroscopy

Ultrafast X-ray Absorption Spectroscopy (XAS) is a technique that provides element-specific information about the electronic and geometric structure of a molecule with femtosecond time resolution. For [Fe(bpy)₃]²⁺, time-resolved XAS at the Fe K-edge and L-edge has been instrumental in tracking the ultrafast spin crossover (SCO) dynamics that occur after photoexcitation.

Upon excitation into the ¹MLCT state, [Fe(bpy)₃]²⁺ undergoes a rapid transition to a high-spin quintet state (⁵T₂). osu.edursc.org Ultrafast XAS can monitor this process by probing the changes in the Fe 3d orbital occupancy and the local coordination environment of the iron center. Studies have shown that the transition from the low-spin ground state to the high-spin excited state is accompanied by a significant elongation of the Fe-N bonds. scholaris.ca

Transient X-ray absorption near edge structure (XANES) studies have helped to identify the spectral signatures of the MLCT excited state and the subsequent high-spin state. rsc.orgaip.org These experiments have provided direct evidence for the sub-100 fs lifetime of the MLCT manifold and the subsequent formation of the high-spin state within a few hundred femtoseconds. rsc.org The technique allows for the deconvolution of different contributions to the excited-state dynamics, providing insights into the energy landscape that would be difficult to obtain from other spectroscopic methods alone. rsc.org

TechniqueKey Findings for [Fe(bpy)₃]²⁺Reference
Ultrafast X-ray Absorption Spectroscopy (XAS)Tracks the ultrafast spin crossover from low-spin to high-spin state following photoexcitation. scispace.com
Time-Resolved XANESIdentifies spectral signatures of the MLCT and high-spin states, confirming the sub-100 fs lifetime of the MLCT state. rsc.orgaip.org

Extreme Ultraviolet Photoemission Spectroscopy

Extreme Ultraviolet (XUV) Photoemission Spectroscopy is a powerful technique for probing the transient electron density distribution among excited states with high temporal resolution. In the context of [Fe(bpy)₃]²⁺, ultrafast XUV photoemission spectroscopy has been used to investigate the dynamics of the photoinduced spin crossover. nih.gov

Following excitation by visible light into the ¹MLCT state, the complex can relax to the high-spin quintet state through different pathways. nih.gov By monitoring the transient electron density, XUV photoemission spectroscopy can distinguish between these competing mechanisms. Aided by first-principles calculations, this approach has revealed both sequential and direct de-excitation pathways from the singlet to the quintet state, with a determined branching ratio. nih.gov This technique provides a direct window into the electronic state populations during the ultrafast relaxation cascade.

TechniqueKey Findings for [Fe(bpy)₃]²⁺Reference
Ultrafast XUV Photoemission SpectroscopyTracks the low-to-high spin dynamics by monitoring transient electron density distribution. nih.gov
Reveals both sequential and direct de-excitation pathways from the singlet to the quintet state with a branching ratio of 4.5:1. nih.gov

Theoretical Frameworks for Electronic Structure Description

The electronic structure and properties of [Fe(bpy)₃]²⁺ can be rationalized and predicted using various theoretical models. These frameworks provide a basis for understanding the bonding, electronic transitions, and magnetic properties of the complex.

Crystal Field Theory Applications

Crystal Field Theory (CFT) is a model that describes the splitting of d-orbitals in metal complexes due to the electrostatic field created by the surrounding ligands. In the case of [Fe(bpy)₃]²⁺, the three bidentate bipyridine ligands create a pseudo-octahedral environment around the Fe(II) center.

In this octahedral field, the five d-orbitals of the iron atom are split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). For an Fe(II) ion, which has a d⁶ electron configuration, the distribution of these electrons depends on the magnitude of the crystal field splitting energy (Δo) compared to the spin-pairing energy (P).

The bipyridine ligand is considered a strong-field ligand, which leads to a large Δo. Consequently, it is energetically more favorable for the electrons to pair up in the lower-energy t₂g orbitals, resulting in a low-spin configuration (t₂g⁶ eg⁰) with a total spin S=0. This diamagnetic ground state is consistent with experimental observations.

CFT can also be used to rationalize the spin crossover phenomenon observed in [Fe(bpy)₃]²⁺ upon photoexcitation. The absorption of light promotes an electron from a metal-centered orbital to a ligand-based orbital (MLCT). The subsequent relaxation processes can lead to a high-spin state where the electrons are distributed as t₂g⁴ eg², resulting in a paramagnetic complex with S=2.

Ligand Field Theory and Molecular Orbital Analysis

Ligand Field Theory (LFT) is an extension of CFT that incorporates covalent interactions between the metal and the ligands. It provides a more complete picture of the bonding in [Fe(bpy)₃]²⁺ by considering the formation of molecular orbitals (MOs) from the metal d-orbitals and the ligand orbitals.

The MO diagram for [Fe(bpy)₃]²⁺ shows that the highest occupied molecular orbitals (HOMOs) are primarily metal-based t₂g orbitals, while the lowest unoccupied molecular orbitals (LUMOs) are ligand-based π* orbitals of the bipyridine ligands. The energy difference between these orbitals corresponds to the MLCT transition observed in the visible spectrum.

Molecular orbital analysis reveals that the bipyridine ligand in [Fe(bpy)₃]²⁺ acts as both a π-donor and a π-acceptor. acs.org This dual character is important for fine-tuning the ligand field strength and redox potentials of the complex. acs.org Density Functional Theory (DFT) calculations have been used to investigate the effects of substituents on the bipyridine ligands, showing that while substituent modification can significantly alter the reduction potentials, it has a smaller effect on the quintet-singlet energy difference. acs.org

Further analysis of the frontier orbitals shows that the HOMO is localized on the Fe(II) center, while the LUMO is distributed over the bipyridine ligands, confirming the MLCT nature of the lowest energy electronic transition. researchgate.net The nature of these frontier orbitals is crucial for understanding the photochemistry and photophysics of the complex, including the ultrafast intersystem crossing and internal conversion processes that depopulate the initially excited MLCT state. nih.gov

Theoretical FrameworkKey Insights for [Fe(bpy)₃]²⁺Reference
Crystal Field Theory (CFT)Explains the low-spin d⁶ configuration (t₂g⁶ eg⁰) in the ground state due to the strong field of the bipyridine ligands. iitd.ac.in
Ligand Field Theory (LFT) / Molecular Orbital (MO) AnalysisDescribes the HOMO (metal t₂g) to LUMO (ligand π*) transition as the origin of the MLCT band. scholaris.caacs.org
Reveals the dual π-donor and π-acceptor character of the bipyridine ligand. acs.org

Spin State Analysis and Electronic Configurations

The electronic structure of the iron(II) ion in Tris(2,2'-bipyridine)iron(2+), [Fe(bpy)₃]²⁺, is a classic example of ligand field theory in action for a d⁶ transition metal complex. In an octahedral coordination environment, the five degenerate d-orbitals of the free Fe(II) ion are split into two sets of different energy levels: a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (eg). scholaris.caunits.it The distribution of the six d-electrons within these orbitals determines the spin state of the complex.

The 2,2'-bipyridine (bpy) ligand is considered a strong-field ligand, meaning it induces a large energy separation (Δo) between the t₂g and eg orbitals. units.it This ligand field splitting energy is greater than the spin-pairing energy required to place two electrons in the same orbital. Consequently, the ground state of [Fe(bpy)₃]²⁺ is a low-spin (LS) state. scholaris.ca In this configuration, all six d-electrons occupy the lower t₂g orbitals, resulting in a (t₂g)⁶(eg)⁰ configuration. This electron arrangement leads to a total spin (S) of 0, making the complex diamagnetic. The spectroscopic term symbol for this ground state is ¹A₁. scholaris.camdpi.com

While the ground state is low-spin, a high-spin (HS) state can be accessed, most notably through photoexcitation. scholaris.caaip.org This light-induced phenomenon, known as light-induced excited spin-state trapping (LIESST), involves the transition of the complex from the LS state to a HS state. nih.gov In the high-spin ⁵T₂ state, the electrons are arranged to maximize spin multiplicity, following Hund's rule, which results in an electronic configuration of (t₂g)⁴(eg)². scholaris.camdpi.com This configuration has four unpaired electrons, giving it a total spin (S) of 2 and paramagnetic properties. The transition from the ¹A₁ ground state to the ⁵T₂ high-spin state occurs on a sub-picosecond timescale following photoexcitation. nih.gov

The transition between the LS and HS states is accompanied by significant structural changes. The promotion of two electrons into the antibonding eg orbitals in the HS state leads to a considerable elongation of the metal-ligand bonds. aip.org Experimental and computational studies have shown that the average Fe–N bond length increases by approximately 0.2 Å upon transitioning from the LS to the HS state. scholaris.caaip.orgosti.gov Furthermore, density functional theory (DFT) calculations have confirmed that while the LS state possesses a highly symmetric D₃ geometry, the HS state often exhibits a distorted, less symmetric conformation. aip.orgaip.orgresearchgate.net

The relative energies of the spin states and the structural parameters have been extensively studied using various computational methods, such as DFT and multiconfigurational second-order perturbation theory (CASPT2). acs.orgacs.org These theoretical investigations are crucial for understanding the potential energy surfaces that govern the dynamics of spin crossover and intersystem crossing in [Fe(bpy)₃]²⁺. acs.orgbohrium.com

The table below summarizes the key properties of the low-spin and high-spin states of [Fe(bpy)₃]²⁺.

PropertyLow-Spin (LS) StateHigh-Spin (HS) State
Term Symbol ¹A₁⁵T₂
Total Spin (S) 02
Magnetic Property DiamagneticParamagnetic
d-Electron Configuration (t₂g)⁶(eg)⁰(t₂g)⁴(eg)²
Symmetry D₃C₁ (distorted)
Avg. Fe-N Bond Length ~1.97 Å~2.17 Å

Spin Crossover (SCO) Phenomena

The photophysics of [Fe(bpy)₃]²⁺ are intrinsically linked to the phenomenon of spin crossover (SCO), where the complex can be switched between a low-spin (LS) ground state and a high-spin (HS) metastable state. nih.gov In the case of [Fe(bpy)₃]²⁺, the ground state is a singlet state (¹A₁), while the light-induced metastable state is a quintet state (⁵T₂). nih.govnih.gov This transition is accompanied by significant changes in the molecular structure, most notably an elongation of the Fe-N bond lengths by approximately 0.2 Å. scholaris.ca

Ultrafast Singlet Metal-to-Ligand Charge Transfer (¹MLCT) to Triplet Metal-Centered (³MC) Conversion

Following photoexcitation into the ¹MLCT band, one of the key initial steps in the relaxation cascade is an exceptionally fast intersystem crossing (ISC) to triplet states. Experimental evidence from femtosecond fluorescence up-conversion and transient absorption spectroscopy has shown that the initially populated ¹MLCT state decays with an incredibly short lifetime, on the order of 20-50 femtoseconds. nih.govosu.edu This ultrafast decay is associated with the population of triplet states.

The conversion process is not a simple direct transition. The initial ¹MLCT state rapidly converts to a triplet metal-to-ligand charge transfer (³MLCT) state. osu.educhemrxiv.org This ¹MLCT → ³MLCT intersystem crossing is remarkably efficient and occurs on a timescale of approximately 20 fs. nih.gov Subsequently, the system transitions from the ³MLCT state to a triplet metal-centered (³MC) state. aip.org Quantum dynamics simulations suggest that this internal conversion from ³MLCT to the ³T₁ state happens around 100-150 fs after the initial photoabsorption. researchgate.net The high-frequency vibrational modes of the bipyridine ligands are believed to play a crucial role in mediating these rapid intersystem crossing and internal conversion processes. nih.govchemrxiv.org

Population Dynamics of the Metastable Quintet High-Spin State (⁵T)

The ultimate destination of the excited-state cascade following ¹MLCT excitation is the metastable quintet high-spin state (⁵T₂). The population of this state occurs with near-unity quantum yield, indicating a highly efficient relaxation pathway. nih.govnih.gov Time-resolved spectroscopic studies have revealed that the arrival in the ⁵T₂ state is an impulsive process, occurring in less than 50 femtoseconds. nih.gov This timescale is comparable to the depopulation of the MLCT manifold, suggesting a highly coupled and near-simultaneous process. nih.gov

Once populated, the ⁵T₂ state has a significantly longer lifetime compared to the preceding excited states. In aqueous solution, the lifetime of the ⁵T₂ state is approximately 665 picoseconds before it relaxes back to the ¹A₁ ground state. osu.edu The decay of this high-spin state is a thermally activated process, and its lifetime can be influenced by the surrounding solvent environment. nih.gov

Excited State Transition Timescale Experimental Technique(s)
¹MLCT Decay< 20 - 50 fsFemtosecond Fluorescence Up-conversion, Transient Absorption nih.govosu.edu
¹MLCT → ³MLCT ISC~20 fs2D Electronic Spectroscopy nih.gov
³MLCT → ³MC Conversion~100 - 150 fsQuantum Dynamics Simulations researchgate.net
Population of ⁵T₂ State< 50 fsPump-Probe Transient Absorption nih.gov
⁵T₂ State Lifetime (aqueous)~665 psTransient Absorption osu.edu

Mechanistic Pathways of Excited State Relaxation

The precise pathway by which the initially excited ¹MLCT state relaxes to the final ⁵T₂ high-spin state has been a subject of considerable scientific debate. Two primary mechanistic models have been proposed: a sequential pathway involving intermediate triplet states and a direct pathway from the singlet to the quintet state.

Sequential De-excitation Pathways (e.g., via Triplet MC states)

The sequential de-excitation pathway posits that the relaxation from the ¹MLCT state to the ⁵T₂ state proceeds through a series of steps involving intermediate triplet states. This model is supported by a significant body of experimental and theoretical work. Following the initial ultrafast ¹MLCT → ³MLCT intersystem crossing, the system is proposed to undergo an internal conversion to a lower-lying triplet metal-centered (³MC) state. aip.org From this ³MC state, a final intersystem crossing event populates the ⁵T₂ high-spin state. aip.org

Quantum dynamics simulations have provided detailed insights into this sequential mechanism, suggesting that the ³MC states, specifically the ³T₁ and ³T₂ states, act as crucial intermediates. chemrxiv.org These simulations indicate that the transfer from the ³MLCT to the ³MC states is facilitated by the stretching vibrations of the bipyridine ligands. chemrxiv.org The subsequent population of the ⁵T₂ state then occurs from these ³MC states. chemrxiv.org Time-resolved X-ray emission spectroscopy has also provided evidence for the involvement of a short-lived ³T state as an intermediate in the spin crossover process. univ-rennes.fr

Direct De-excitation Pathways from Singlet to Quintet States

An alternative model proposes a more direct de-excitation pathway from the initially populated singlet MLCT manifold to the quintet high-spin state, bypassing the involvement of intermediate triplet MC states. Some ultrafast transient absorption studies have suggested that the population of the ⁵T₂ state occurs on a timescale of less than 50 fs, which is concurrent with the decay of the MLCT states. nih.gov This has been interpreted as evidence for a direct conversion process. nih.gov

However, the existence and contribution of a direct pathway remain a topic of active investigation. More recent studies employing ultrafast extreme ultraviolet (XUV) photoemission spectroscopy have suggested that both sequential and direct de-excitation pathways may coexist and compete. nih.gov These experiments revealed a branching ratio between the two pathways, with the sequential mechanism being the dominant one. nih.gov Theoretical simulations have also explored the possibility of both direct and indirect pathways, with most trajectories favoring the sequential relaxation via triplet MC states. researchgate.net

Proposed Pathway Key Intermediates Supporting Evidence
Sequential De-excitation³MLCT, ³MC (³T₁, ³T₂)Quantum Dynamics Simulations chemrxiv.org, Time-Resolved X-ray Emission Spectroscopy univ-rennes.fr, Ultrafast XUV Photoemission Spectroscopy nih.gov
Direct De-excitationNone (direct ¹MLCT → ⁵T₂)Ultrafast Transient Absorption Spectroscopy nih.gov, 2D Electronic Spectroscopy nih.gov

Redox Chemistry and Electrochemical Behavior of Fe Bpy ₃ ²⁺

Electrochemical Characterization

The electrochemical profile of [Fe(bpy)₃]²⁺ is defined by a stable and well-behaved redox couple associated with the iron center, which has been extensively studied using techniques like cyclic voltammetry.

The hallmark of [Fe(bpy)₃]²⁺ electrochemistry is the reversible one-electron oxidation of the iron(II) center to iron(III), forming [Fe(bpy)₃]³⁺. electronicsandbooks.com This process is electrochemically reversible, meaning the oxidized species can be efficiently reduced back to the original Fe(II) complex. acs.orgelectronicsandbooks.com The stability of the [Fe(bpy)₃]²⁺ complex is significant; the 2,2'-bipyridine (B1663995) ligand stabilizes the Fe²⁺ state, which in turn influences the potential of the Fe³⁺/Fe²⁺ redox system. quora.com This reversibility is a key attribute for applications that require stable and repeatable charge-discharge cycles, such as in redox flow batteries. researchgate.netresearchgate.net

Cyclic voltammetry (CV) is a primary technique for investigating the redox behavior of [Fe(bpy)₃]²⁺. CV studies reveal the potentials at which oxidation and reduction occur. The metal-based Fe²⁺/Fe³⁺ oxidation wave for [Fe(bpy)₃]²⁺ is typically observed in the positive potential region. researchgate.netrsc.org In acetonitrile (B52724), for instance, the oxidation of Fe(II) to Fe(III) occurs at approximately 0.68 V vs Fc⁺/Fc. researchgate.net The formal potential (E°') of the [Fe(bpy)₃]²⁺/³⁺ couple can be influenced by the solvent and supporting electrolyte. aalto.fi For example, in acetonitrile with [NBu₄][PF₆] as the supporting electrolyte, the half-wave potential for the Fe(II)/Fe(III) couple is reported as 0.68 V. rsc.org

Substituents on the bipyridine ligands can systematically tune this redox potential. aalto.firsc.org Electron-withdrawing groups shift the formal potential to more positive values, while electron-donating groups shift it to more negative values relative to the unsubstituted complex. aalto.fi

Table 1: Electrochemical Potential Data for [Fe(bpy)₃]²⁺ and Derivatives

Complex E½ (Oxidation, V vs Fc/Fc⁺) Solvent Reference
[Fe(bpy)₃]²⁺ 0.68 Acetonitrile researchgate.netrsc.org
[Fe(4,4'-OMe-bpy)₃]²⁺ 0.94 (vs Ag/AgCl) Not Specified rsc.org
[Fe(4,4'-CF₃-bpy)₃]²⁺ 1.65 (vs Ag/AgCl) Not Specified rsc.org
[Fe(dmb)₃]²⁺ 0.52 Acetonitrile rsc.org
[Fe(dtbb)₃]²⁺ 0.53 Acetonitrile rsc.org

Note: Potentials referenced against different standards (Fc/Fc⁺ vs Ag/AgCl) are not directly comparable without conversion.

In addition to the metal-centered oxidation, the bipyridine ligands themselves are redox-active, undergoing multiple one-electron reductions at more negative potentials. researchgate.netnih.gov For [Fe(bpy)₃]²⁺, three successive reduction events are typically observed, corresponding to the reduction of each of the three bipyridine ligands. researchgate.net

In non-aqueous solvents, [Fe(bpy)₃]²⁺ generally exhibits high stability, making it a suitable candidate for non-aqueous redox flow batteries. rsc.orgresearchgate.net Studies have demonstrated that the unsubstituted Fe(bpy)₃₂ complex shows high stability as a catholyte in both symmetric and asymmetric cell configurations, with high voltage and coulombic efficiencies. rsc.orgresearchgate.net This stability is attributed to the robust coordination of the bipyridine ligands to the iron center. researchgate.net The complex maintains its integrity through repeated oxidation and reduction cycles in solvents like acetonitrile and propylene (B89431) carbonate. researchgate.netrsc.org

Electron Transfer Kinetics and Diffusion Properties

The kinetics of the electron transfer between the Fe(II) and Fe(III) states in the tris(2,2'-bipyridine)iron complex are generally fast, characteristic of a reversible electrochemical system. semanticscholar.org The rate of this electron transfer is a crucial factor in the performance of electrochemical devices. asianpubs.org The diffusion coefficient, which describes the rate at which the complex moves through the solution to the electrode surface, has been measured for related species. For example, a diffusion coefficient (D) of 2.43 × 10⁻⁸ m²s⁻¹ was determined for a related heterobimetallic architecture containing the [Fe(bpy)₃]²⁺ moiety using DOSY NMR experiments. researchgate.net

Reactivity of the Oxidized [Fe(bpy)₃]³⁺ Species

While the [Fe(bpy)₃]²⁺ complex is very stable, its oxidized form, [Fe(bpy)₃]³⁺, exhibits different reactivity, particularly in aqueous solutions where it can undergo subsequent chemical reactions. nih.govresearchgate.net

In aqueous environments, the [Fe(bpy)₃]³⁺ species is susceptible to a slow dimerization process, which can negatively impact the performance of devices like aqueous redox flow batteries by causing a significant voltage drop. acs.orgnih.govacs.org This complex process is essentially a slow hydrolysis that leads to the formation of an oxo-bridged iron(III) dimer, μ-O-[Fe(bpy)₂(H₂O)]₂⁴⁺. acs.orgbohrium.comresearchgate.net

The proposed mechanism for this dimerization involves several steps:

Nucleophilic Attack : The reaction is initiated by a nucleophilic attack on the [Fe(bpy)₃]³⁺ complex by a water molecule. This is considered the rate-determining step. acs.org

Intermediate Formation : This attack leads to the formation of a seven-coordinate Fe(III) intermediate. acs.org

Ligand Detachment : Subsequently, one of the bipyridine ligands may partially detach from the iron center. acs.org

Dimer Formation : The process culminates in the formation of the stable μ-oxo-bridged dimer. acs.org

Ligand Cleavage and μ-oxo Bond Formation

The oxidation of Tris(2,2'-bipyridine)iron(2+), [Fe(bpy)₃]²⁺, to its Fe(III) state initiates a complex sequence of chemical reactions, particularly in aqueous solutions. The oxidized form, [Fe(bpy)₃]³⁺, can undergo a slow, sequential electrochemical-chemical (EC) process that leads to dimerization. researchgate.netnih.govacs.org This process involves several key steps, including nucleophilic attack, ligand cleavage, and the formation of a μ-oxo bond. researchgate.netnih.govacs.org

Following the initial electron transfer, the [Fe(bpy)₃]³⁺ complex becomes susceptible to nucleophilic attack by species such as water. This leads to the cleavage and dissociation of one of the bipyridine ligands. Subsequently, two of these resulting [Fe(bpy)₂(H₂O)]³⁺ units can combine to form a thermodynamically stable, oxygen-bridged dimeric species, μ-O-[Fe(bpy)₂(H₂O)]₂⁴⁺. researchgate.netnih.govacs.org This dimerization is a significant event, as it causes a substantial decrease of approximately 0.7 V in the potential during battery discharge applications. researchgate.netnih.govacs.org The mechanism for this O₂-induced μ-oxo dimer formation is generally understood to involve the initial coordination of O₂ to the Fe(II) center, which then forms an Fe(III)–O₂⁻ (superoxide) intermediate. nih.gov

Electrochemical Reduction of Dimeric Species

However, the reduction of the dimer back to the monomeric Fe(II) complex is associated with a considerable overpotential. researchgate.netnih.gov This kinetic barrier can be mitigated through the use of various catalytic materials, including platinum, copper hexacyanoferrate, and activated carbon. researchgate.netnih.gov Computational electrochemistry has been employed to investigate this stepwise dimer reduction process, examining the influence of factors such as spin state and coordination environment at the electrode-electrolyte interface. researchgate.netnih.gov

Comparative Analysis of Redox Potentials with Other Metal Polypyridyl Complexes (e.g., Ru, Os, Co)

The redox potential of the [Fe(bpy)₃]²⁺/³⁺ couple is a critical parameter that dictates its suitability for various electrochemical applications. Comparing this potential with those of analogous polypyridyl complexes of other transition metals, such as ruthenium, osmium, and cobalt, provides valuable insights into electronic structure and reactivity trends.

The M(II)/M(III) redox potentials for these complexes are influenced by factors including the identity of the central metal ion and the nature of the ligands. Generally, for tris(2,2'-bipyridine) complexes, the ease of oxidation follows the trend Os > Fe > Ru > Co. The osmium complex is the easiest to oxidize, having the least positive redox potential, while the cobalt complex is the most difficult.

Table 1. Comparative Redox Potentials of M(II)/M(III) Tris(2,2'-bipyridine) Complexes

Complex Redox Couple Potential (V) Reference Electrode Solvent
[Fe(bpy)₃]²⁺ Fe(II)/Fe(III) +1.10 SHE Acetonitrile
[Ru(bpy)₃]²⁺ Ru(II)/Ru(III) +1.26 SHE Acetonitrile
[Os(bpy)₃]²⁺ Os(II)/Os(III) +0.84 SHE Acetonitrile

Note: Potentials can vary based on experimental conditions such as solvent and supporting electrolyte. Values are presented relative to the Standard Hydrogen Electrode (SHE) for comparison. Conversions from other reference electrodes (e.g., Ag/AgCl, Fc/Fc⁺) have been made where necessary based on standard values.

The redox potential for the [Ru(bpy)₃]²⁺/³⁺ couple is approximately +1.30 V vs Ag/AgCl. rsc.org The potential for the [Os(bpy)₃]²⁺/³⁺ couple is around +0.46 V vs FcH/FcH⁺. nih.gov For the [Co(bpy)₃]²⁺/³⁺ couple, a midpoint potential of +346 mV vs. SHE has been reported in aqueous solution. rsc.org These differences highlight the distinct electronic properties conferred by the d-orbitals of each metal center.

Computational Chemistry and Theoretical Modeling of Fe Bpy ₃ ²⁺

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic and structural properties of [Fe(bpy)₃]²⁺. Its application ranges from optimizing the ground state geometry to calculating the subtle energy differences between its spin states.

DFT calculations have been instrumental in determining the optimized geometries of [Fe(bpy)₃]²⁺ in both its low-spin (LS) and high-spin (HS) states. For the LS ground state (¹A₁), calculations consistently predict a structure with D₃ symmetry. mdpi.comaip.orgnih.gov This high-symmetry structure is in good agreement with experimental data obtained from X-ray crystallography. nih.govaip.org

Upon transition to the HS state (⁵T₂), which can be induced by photoexcitation, DFT calculations reveal a significant structural rearrangement. mdpi.comaip.org The HS state exhibits a departure from D₃ symmetry, often resulting in a distorted geometry with C₁ symmetry. mdpi.comaip.org This distortion is attributed to the occupation of antibonding eg* orbitals, leading to a Jahn-Teller effect. aip.org A primary consequence of this is a substantial elongation of the iron-nitrogen (Fe-N) bonds by approximately 0.2 Å. mdpi.comaip.orgnih.gov This bond lengthening is a hallmark of the spin crossover phenomenon in this complex. aip.org

Recent studies employing plane-wave DFT methods have further corroborated these findings, confirming the D₃ symmetry for the LS state and a distorted structure for the HS state. mdpi.com These computational approaches provide a reliable means to predict the molecular structures of both spin states, which are crucial for interpreting experimental results from techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy. mdpi.comnih.gov

Optimized Structural Parameters of [Fe(bpy)₃]²⁺ from DFT Calculations
Spin StateSymmetryAverage Fe-N Bond Length (Å)Reference
Low-Spin (¹A₁)D₃~1.97 - 2.00 mdpi.comnih.govaip.org
High-Spin (⁵T₂)C₁ (distorted)~2.17 - 2.20 mdpi.comaip.org

A critical aspect of understanding the spin crossover behavior of [Fe(bpy)₃]²⁺ is the energy difference between the HS and LS states (ΔEHL). DFT calculations have been employed to estimate this value, which is crucial for rationalizing why [Fe(bpy)₃]²⁺ is a low-spin complex at thermal equilibrium. Experimental estimates based on the low-temperature dynamics of the HS to LS relaxation place the zero-point energy corrected difference, ΔE⁰HL, in the range of 2500–5000 cm⁻¹. nih.govresearchgate.net

The performance of various density functionals in accurately predicting this energy gap has been a subject of detailed investigation. It has been found that the choice of functional significantly impacts the calculated ΔEHL, with values ranging from -1000 to 12000 cm⁻¹. nih.gov Studies assessing different functionals have shown that the RPBE and B3LYP* functionals provide the best agreement with experimental estimates. nih.gov These computational studies, by validating the structural assumptions used in experimental analysis, allow for a reliable assessment of different DFT methods. nih.gov The calculation of potential energy surfaces along key vibrational coordinates, such as the Fe-N stretching mode, is essential for understanding the dynamics of the spin transition. nih.gov

Calculated High-Spin/Low-Spin Energy Difference (ΔEHL) for [Fe(bpy)₃]²⁺
Method/FunctionalCalculated ΔEHL (cm⁻¹)Reference
Experimental Estimate2500 - 5000 nih.govresearchgate.net
Various DFT Functionals-1000 to 12000 nih.gov
RPBEIn good agreement with experiment nih.gov
B3LYP*In good agreement with experiment nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronically excited states of [Fe(bpy)₃]²⁺. Calculations have been successful in reproducing and interpreting the experimental UV-visible absorption spectrum. aip.orgacs.org The spectrum is characterized by intense bands in the visible region, which are assigned to metal-to-ligand charge-transfer (MLCT) transitions. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time evolution of [Fe(bpy)₃]²⁺ and its interaction with the surrounding environment, offering insights that are complementary to static quantum chemical calculations.

Ab initio molecular dynamics (AIMD) simulations have been performed to investigate the structure and dynamics of [Fe(bpy)₃]²⁺ in aqueous solution. These simulations have shed light on the organization of the solvation shell in both the LS and HS states. unige.ch A key finding from AIMD studies is that the transition from the LS to the HS state is accompanied by the expulsion of approximately two water molecules from the first solvation shell. unige.ch This shell is characterized by water molecules intercalated between the bipyridine ligands. aip.orgunige.ch

The simulations also confirm the lengthening of the Fe-N bond upon the LS to HS transition, with a calculated increase of 0.191 Å, which is in excellent agreement with experimental findings. unige.ch Furthermore, AIMD reveals an increase in the thermal fluctuations of the complex in the HS state, reflecting the weakening of the Fe-N bonds. unige.ch These findings highlight the crucial role that solute-solvent interactions play in modulating the conformation and dynamics of the complex. aip.org

To understand the ultrafast relaxation dynamics following photoexcitation, trajectory surface hopping simulations have been employed. These simulations model the non-adiabatic transitions between different electronic potential energy surfaces. Upon excitation to the ¹MLCT state, [Fe(bpy)₃]²⁺ undergoes a rapid series of electronic relaxation steps. bohrium.comresearchgate.net

Simulations have shown that the ultrafast relaxation from the photoexcited ¹MLCT state to the metastable quintet metal-centered (⁵T₂) state is a complex process. bohrium.comacs.org Most trajectories indicate a sequential relaxation pathway that proceeds through intermediate triplet metal-centered (³MC) states. researchgate.netacs.org Although some direct pathways from the MLCT to the quintet state are observed, the involvement of the triplet states appears to be the dominant mechanism. acs.org Despite the involvement of these intermediate states, the simulations show that the population transfer to the singlet ground state is minimal, and the quantum yield for the formation of the quintet state is over 96%, which is consistent with the experimentally observed unity quantum yield. researchgate.netacs.org

Development of Model Electronic Hamiltonians

The development of accurate and computationally efficient model electronic Hamiltonians is crucial for simulating the complex photophysical and photochemical behavior of [Fe(bpy)₃]²⁺, particularly its spin crossover (SCO) dynamics. These models aim to describe the potential energy surfaces of the various electronic states involved in these processes.

A simplified model electronic Hamiltonian has been developed to investigate the low-lying electronic states of [Fe(bpy)₃]²⁺ in aqueous solution. nih.gov This model is designed for use in molecular dynamics (MD) simulations to study the excited-state dynamics. The construction of this Hamiltonian is based on density functional theory (DFT) calculations for the lowest singlet and quintet spin states. nih.gov The performance of this model has been validated through MD simulations, which have shown that it can reasonably describe the potential energy surfaces of the two spin states of the aqueous [Fe(bpy)₃]²⁺ system. nih.gov This approach maintains sufficient simplicity to be applicable in large-scale simulations of excited-state dynamics. nih.gov

The parameters for such model Hamiltonians are often derived from high-level ab initio calculations. Key aspects of the model include the description of the d-d states of the iron center and their coupling to the surrounding ligands and solvent molecules. The goal is to create a model that can accurately reproduce experimental observations, such as absorption and emission spectra, and predict the dynamics of processes like intersystem crossing.

Table 1: Key Features of a Model Electronic Hamiltonian for [Fe(bpy)₃]²⁺

FeatureDescription
Methodology Based on Density Functional Theory (DFT) calculations for ground (singlet) and excited (quintet) states. nih.gov
Application Designed for use in Molecular Dynamics (MD) simulations to study excited-state dynamics in aqueous solution. nih.gov
Validation The model reasonably describes the potential energy surfaces of the two spin states. nih.gov
Advantage Balances accuracy with computational efficiency, enabling simulations of complex dynamics. nih.gov

Calculation of Intersystem Crossing Rates and Spin-Orbit Couplings

Intersystem crossing (ISC) is a fundamental process in the photophysics of [Fe(bpy)₃]²⁺, governing the transition between electronic states of different spin multiplicities. The rate of this process is determined by the strength of the spin-orbit coupling (SOC) between the involved states.

Computational methods are employed to calculate ISC rates and SOC matrix elements. These calculations are essential for understanding the ultrafast spin crossover observed in this complex. Theoretical approaches often involve time-dependent methods and the calculation of spin-orbit coupling matrix elements using Hamiltonians like the Breit-Pauli operator. researchgate.net For analogous systems like ruthenium polypyridyl dyes, computational analyses have shown that transitions from singlet to triplet manifolds can be ultrafast, with rate coefficients on the order of 10¹³ s⁻¹. escholarship.orgosti.govarxiv.org

The calculation of these parameters is computationally demanding, often requiring sophisticated electronic structure methods such as multireference configuration interaction (MRCI) or time-dependent density functional theory (TD-DFT) coupled with a treatment of spin-orbit effects. The accuracy of these calculations is highly dependent on the chosen level of theory and basis set.

Table 2: Computational Approaches for Intersystem Crossing in Metal Complexes

Computational AspectMethod/TechniqueSignificance
Spin-Orbit Coupling Matrix Elements Calculated using Breit-Pauli Hamiltonians. researchgate.netDetermines the probability of transition between spin states.
Intersystem Crossing Rates Calculated using time-dependent approaches. researchgate.netQuantifies the speed of the spin transition.
Theoretical Frameworks Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT). researchgate.netProvide the electronic structure necessary for rate calculations.
Predicted Rate Magnitudes Can be on the order of 10¹³ s⁻¹ for similar complexes. escholarship.orgosti.govarxiv.orgIndicates an ultrafast process.

Computational Electrochemistry and Electrode Interface Studies

Computational electrochemistry provides a powerful tool for investigating the redox properties of [Fe(bpy)₃]²⁺ and its behavior at electrode interfaces. These studies are particularly relevant for its application in areas like redox flow batteries. researchgate.netnih.gov

DFT calculations are used to model the electronic structure of the complex in its different oxidation states and to predict its redox potential. Furthermore, these calculations can elucidate the mechanisms of electrochemical reactions, including electron transfer kinetics and the influence of the solvent and electrode material. researchgate.netnih.gov

Recent computational studies have focused on the dimerization of the oxidized form, [Fe(bpy)₃]³⁺, in aqueous solutions, a process that can impact the performance of [Fe(bpy)₃]²⁺-based devices. researchgate.netnih.gov These studies model the complex reaction mechanism, which involves electron transfer, ligand cleavage, and the formation of a μ-oxo-bridged dimer. researchgate.netnih.gov Computational electrochemistry helps to understand the influence of spin state, coordination environment, and molecular conformation on these processes at the electrode-electrolyte interface. researchgate.netnih.gov

Table 3: Focus Areas of Computational Electrochemistry Studies on [Fe(bpy)₃]²⁺

Research AreaComputational ApproachKey Findings
Redox Potential Prediction Density Functional Theory (DFT) calculations.Accurate prediction of the Fe(II)/Fe(III) redox couple.
Dimerization Mechanism of [Fe(bpy)₃]³⁺ DFT-based modeling of reaction pathways. researchgate.netnih.govElucidation of a complex mechanism involving electron transfer and ligand cleavage. researchgate.netnih.gov
Electrode Interface Behavior Investigation of spin state and conformational effects. researchgate.netnih.govUnderstanding factors influencing electron transfer at the interface. researchgate.netnih.gov
Catalytic Mitigation of Overpotential Computational screening of catalyst materials. researchgate.netnih.govIdentification of materials that can improve electrochemical performance. researchgate.netnih.gov

Advanced Research Applications of Fe Bpy ₃ ²⁺ in Chemical Systems

Applications in Energy Conversion Technologies

The unique electronic structure of [Fe(bpy)₃]²⁺ allows it to participate in electron transfer processes that are fundamental to energy conversion. Researchers have explored its potential in solar cells and batteries, seeking to leverage its favorable redox characteristics and visible light absorption.

Dye-Sensitized Solar Cells (DSSCs)

Iron(II) bipyridyl complexes have been investigated as potential alternatives to more common ruthenium-based dyes in Dye-Sensitized Solar Cells (DSSCs). acs.org The primary appeal of using iron complexes lies in iron's high abundance and low cost. aalto.fi However, a significant challenge is the very short lifetime of the photochemically relevant triplet metal-to-ligand charge-transfer (³MLCT) state in typical iron polypyridyl complexes, which is often limited to the sub-picosecond timescale. aalto.fi This rapid decay competes with the desired interfacial electron transfer (IET) into the semiconductor (typically TiO₂) conduction band, which is the cornerstone of DSSC operation. berkeley.edu

A proof-of-principle for electron injection from an iron-based photosensitizer into TiO₂ was demonstrated using cis-FeII(2,2′bipyridine-4,4′dicarboxylic acid)(CN)₂. aalto.fi Despite this, the solar cell performance was very low. aalto.fi Computational studies, utilizing density functional theory (DFT) and time-dependent DFT (TD-DFT), have become crucial in understanding the structure-property relationships in these complexes. berkeley.edu This theoretical work aims to elucidate the factors controlling the competition between ultrafast intersystem crossing (ISC) events and IET, with the goal of designing iron-based sensitizers where electron injection can be more competitive. berkeley.edu Research has shown that structural modifications to the bipyridyl ligands can affect photosensitization yields. acs.org

Redox Flow Batteries (RFBs)

[Fe(bpy)₃]²⁺ has emerged as a promising candidate for both aqueous and non-aqueous redox flow batteries (RFBs), primarily due to its reversible Fe²⁺/Fe³⁺ redox couple and tunable potential.

In aqueous RFBs , the [Fe(bpy)₃]²⁺/³⁺ couple serves as a low-cost, high-potential catholyte. tdl.org A key challenge in aqueous systems is the hydrolysis of the oxidized [Fe(bpy)₃]³⁺ species, which can lead to performance degradation and voltage loss. tdl.org Research has shown that the lifetime and discharge voltage of these batteries can be significantly improved by mitigating this hydrolysis. tdl.org One effective strategy involves the addition of activated carbon cloth to the catholyte reservoir, which appears to modify the structure of the hydrolysis product. tdl.org A neutral pH RFB pairing [Fe(bpy)₃]²⁺ with methyl viologen as the anolyte demonstrated a cell voltage of 1.4 V and maintained excellent stability over 215 cycles, with a coulombic efficiency of 99.8% and capacity retention over 99.9% per cycle. researchgate.net Another study on a near-neutral-pH RFB employing [Fe(bpy)₃]²⁺/³⁺ as the catholyte with an anolyte in excess exhibited stable high-voltage discharge for 600 cycles over 41 days with no discernible capacity fade. tdl.org

In non-aqueous RFBs , which offer the potential for higher cell voltages, substituted Fe(bpyR)₃(BF₄)₂ complexes have been synthesized. rsc.org By systematically tuning the electronic properties of the bipyridine ligands (e.g., with electron-donating or -withdrawing groups), the redox potential of the iron complex can be adjusted over a wide range. aalto.firsc.org For instance, the redox potential of Fe(bpyR)₃(BF₄)₂ was tuned from 0.94 V vs. Ag/AgCl for an OMe-substituted ligand to 1.65 V vs. Ag/AgCl for a CF₃-substituted ligand. rsc.org The unsubstituted Fe(bpy)₃₂ complex, when used as a catholyte in a symmetric cell, exhibited voltage and coulombic efficiencies of 94.0% and 96.5%, respectively. rsc.org A non-aqueous symmetric flow battery using Fe(bpy)₃₂ in acetonitrile (B52724) demonstrated the capability of exceeding 80% round-trip energy efficiency over hundreds of cycles. researchgate.net

Battery TypeAnolyte/Catholyte SystemCell Voltage (V)Coulombic Efficiency (%)Capacity Retention/Stability
Aqueous RFBMethyl Viologen / [Fe(bpy)₃]²⁺1.499.8>99.9% per cycle for 215 cycles researchgate.net
Aqueous RFB(SPr)₂V / [Fe(bpy)₃]²⁺/³⁺High Voltage-No discernible capacity fade for 600 cycles tdl.org
Non-aqueous RFBSymmetric: [Fe(bpy)₃]²⁺-96.5High stability rsc.org
Non-aqueous RFBAsymmetric: Ni(bpy)₃²⁺ / Fe(bpy)₃²⁺2.2680.7Stable over 20 cycles rsc.org

Photosensitizer Role in Light-Driven Processes

The function of [Fe(bpy)₃]²⁺ as a photosensitizer is rooted in its ability to absorb visible light and reach an excited state that can initiate photochemical reactions. A key phenomenon is the light-induced excited spin-state trapping (LIESST), where light absorption promotes a transition from a low-spin to a high-spin state on a sub-picosecond timescale. nih.gov The initial state formed upon light absorption is a metal-to-ligand charge transfer (MLCT) state. nih.gov

The efficiency of [Fe(bpy)₃]²⁺ as a photosensitizer is often limited by the extremely short lifetime of this reactive MLCT state. nih.gov Therefore, a significant area of advanced research focuses on methods to control and extend the lifetime of these crucial charge-transfer states. One novel approach involves the use of external electromagnetic fields to stabilize the MLCT states and influence the population kinetics of the photochemical spin-crossover reaction. nih.gov While simple Gaussian-shaped electromagnetic fields have shown a minor effect, optimal control theory suggests that specifically shaped fields could increase the lifetime of the MLCT states, opening a pathway to control the photochemistry of the iron complex. nih.gov This control is essential for applications such as artificial photosynthesis and light-driven water splitting, where [Ru(bpy)₃]²⁺ has been extensively studied as a photosensitizer, but the development of an iron-based analogue remains a key goal. acs.org

Catalysis by [Fe(bpy)₃]²⁺ and its Derivatives

The redox activity of the iron center in [Fe(bpy)₃]²⁺ makes it a viable catalyst for various chemical transformations. By immobilizing or modifying the complex, its catalytic activity can be harnessed for environmental remediation and organic synthesis.

Photocatalytic Degradation of Pollutants

[Fe(bpy)₃]²⁺-based systems have demonstrated potential for the photocatalytic degradation of organic pollutants under visible light. Research has shown that resin-exchanged iron(II) bipyridine can activate dioxygen under visible light irradiation to efficiently degrade organic pollutants. scholarsportal.info This approach is part of a broader effort to develop "green" oxidation technologies that use environmentally benign oxidants like molecular oxygen. researchgate.net The use of iron complexes is advantageous as it can extend the catalytic activity to neutral pH conditions, avoiding issues associated with traditional Fenton systems which require acidic conditions. researchgate.net The strong absorption of visible light by these complexes allows for the decomposition of colorless organic pollutants using sunlight or artificial visible light sources. researchgate.net

Catalysis in Organic Transformations (e.g., Oxidation, Alkylation)

[Fe(bpy)₃]²⁺ and its derivatives serve as effective catalysts for a range of organic transformations, particularly oxidation reactions. A notable strategy involves encapsulating the [Fe(bpy)₃]²⁺ complex within the cavities of zeolite Y, a technique known as the "ship in the bottle" method. rsc.org This creates a heterogeneous photocatalytic system that can oxidize styrene (B11656) to benzaldehyde (B42025) and styrene oxide using molecular oxygen under visible light (λ > 430 nm). rsc.org The catalytic activity of this system is influenced by the charge-compensating cations within the zeolite framework. rsc.org

Another approach involves chemically immobilizing the iron complexes on polymers. Polymer-bound 2,2′-bipyridine-iron complexes have been shown to be effective catalysts for the oxidation of saturated hydrocarbons. nih.gov These catalysts can oxidize substrates like toluene, p-xylene, and ethylbenzene (B125841) to their corresponding ketones and alcohols using air or oxygen at elevated temperatures. nih.gov

SubstrateCatalyst SystemProducts
Styrene[Fe(bpy)₃]²⁺ in Zeolite YBenzaldehyde, Styrene Oxide rsc.org
ToluenePolymer-bound [Fe(bpy)₃]²⁺Benzaldehyde, Benzyl (B1604629) alcohol
p-XylenePolymer-bound [Fe(bpy)₃]²⁺p-Toluic acid, p-Methylbenzyl alcohol
EthylbenzenePolymer-bound [Fe(bpy)₃]²⁺Acetophenone, 1-Phenylethanol

CO₂ Reduction Catalysis

The escalating concentration of atmospheric carbon dioxide (CO₂) is a significant environmental concern, driving research into efficient methods for its capture and conversion into valuable chemicals. Tris(2,2'-bipyridine)iron(2+), [Fe(bpy)₃]²⁺, and its derivatives have emerged as promising, cost-effective catalysts for the electrochemical and photochemical reduction of CO₂. berkeley.eduencyclopedia.pub The catalytic activity of these iron complexes is rooted in their rich redox chemistry and the ability of the bipyridine ligands to act as an electron reservoir. berkeley.eduencyclopedia.pub

The general mechanism for CO₂ reduction by [Fe(bpy)₃]²⁺ involves the initial reduction of the complex at the metal center or the ligand. The reduced catalyst then interacts with CO₂, leading to the formation of a metal-CO₂ adduct. Subsequent proton and electron transfer steps facilitate the cleavage of a C-O bond, ultimately yielding carbon monoxide (CO) and water. The selectivity of the reduction process, favoring CO production over the competing hydrogen evolution reaction (HER), is a critical aspect of catalyst design. berkeley.edu

Researchers have explored various strategies to enhance the catalytic performance of [Fe(bpy)₃]²⁺-based systems. One approach involves incorporating these complexes into metal-organic frameworks (MOFs). rsc.orgmarquette.edu This strategy can lead to improved selectivity and activity by isolating the catalytic sites and potentially prolonging the excited state lifetime of the catalyst in photocatalytic systems. rsc.orgmarquette.edu Another strategy focuses on modifying the bipyridine ligands with functional groups that can influence the electronic properties of the complex and its interaction with CO₂. unife.it For example, the introduction of pendant amines in the secondary coordination sphere of related bipyridine complexes has been shown to shift the product selectivity from CO to formate (B1220265) (HCOO⁻). acs.org

Catalyst SystemProduct SelectivityKey Findings
[Fe(bpyNHEtPY2Me)L₂]²⁺High for COThe metal center's Lewis acidity and intramolecular proton transfer are crucial for catalysis. berkeley.eduescholarship.org
Iron(III)-bipyridine in UiO-68-Fe-bpy MOFExcellent for COMOF incorporation enhances photocatalytic activity by extending the excited state lifetime. rsc.orgmarquette.edu
Heptacoordinated Iron Polypyridine ComplexQuantitative CO generationMetal replacement from cobalt to iron switches selectivity from H₂ to CO production. unife.it

Bioinspired Oxygen Atom Transfer Reactions

Bioinspired oxygen atom transfer (OAT) reactions are a cornerstone of synthetic chemistry, enabling the selective oxidation of a wide range of substrates. Nature utilizes iron-containing enzymes, such as cytochrome P450, to perform these transformations with remarkable efficiency and selectivity. iupac.org Inspired by these biological systems, researchers have developed synthetic iron complexes, including those with bipyridine-like ligands, that can catalyze OAT reactions. iupac.orgrsc.org

The fundamental principle of these reactions involves the generation of a high-valent iron-oxo species, which acts as the active oxidant. iupac.org In the case of catalysts related to [Fe(bpy)₃]²⁺, the reaction is typically initiated by an external oxidant, which reacts with the iron(II) precursor to form a transient iron(IV)-oxo or even an iron(V)-oxo intermediate. This highly reactive species then transfers its oxygen atom to a substrate, regenerating the iron(II) catalyst for the next catalytic cycle. iupac.org

The reactivity and selectivity of these iron-based OAT catalysts can be finely tuned by modifying the ligand architecture. For example, the steric and electronic properties of the ligands can influence the stability of the iron-oxo intermediate and its accessibility to the substrate. rsc.org Research has shown that even subtle changes in the ligand framework, such as the introduction of specific functional groups or altering the chelation mode, can have a significant impact on the catalytic outcome. rsc.org

One area of focus has been the development of non-heme iron complexes that mimic the function of oxygenase enzymes. acs.org These synthetic analogues have been shown to catalyze a variety of OAT reactions, including the oxidation of hydrocarbons, the epoxidation of alkenes, and the oxidation of sulfides to sulfoxides. iupac.orgacs.org The use of environmentally benign oxidants like hydrogen peroxide in conjunction with these iron catalysts is a key objective in developing sustainable oxidation methodologies. encyclopedia.pub

Catalyst TypeOxidantSubstrateKey Feature
Iron(II) complexes with quinoline-substituted pentadentate ligandsHydrogen PeroxideCyclohexaneLigand structure influences HAT and OAT rates. rsc.org
Non-heme Iron(IV)-Oxo ComplexIodosylbenzene (PhIO)SulfidesExhibits rapid intermolecular oxygen atom transfer. acs.org
Iron complexes with oligopyridine and macrocyclic tetraaza ligandsVariousAlkenes, HydrocarbonsIn situ generation of reactive Fe=O intermediates. iupac.org

Water Oxidation Catalysis

The oxidation of water to molecular oxygen is a fundamental process in natural photosynthesis and a critical component of artificial photosynthetic systems for solar fuel production. u-tokyo.ac.jpsciencedaily.com The development of efficient and robust water oxidation catalysts (WOCs) based on earth-abundant metals like iron is a major goal in renewable energy research. nih.govbohrium.comuu.se While [Fe(bpy)₃]²⁺ itself is not a primary water oxidation catalyst, the principles of its coordination chemistry and the use of polypyridyl ligands are central to the design of many effective iron-based WOCs. nih.govuu.se

The catalytic cycle for water oxidation by molecular iron complexes generally involves the formation of high-valent iron-oxo species. The iron center, stabilized by the surrounding ligands, is sequentially oxidized, and water molecules coordinate to the metal. Through a series of proton-coupled electron transfer (PCET) steps, the O-O bond is formed, leading to the release of O₂ and the regeneration of the catalyst. A significant challenge in this process is the high overpotential often required to drive the reaction and the susceptibility of the catalyst to degradation under oxidative conditions. nih.gov

Recent breakthroughs have demonstrated that iron complexes can achieve high efficiency in water oxidation. For example, a newly developed pentanuclear iron complex has been shown to catalyze water oxidation with up to 99% Faradaic efficiency and exceptional stability. u-tokyo.ac.jpsciencedaily.com This highlights the potential of multinuclear iron centers to facilitate the multi-electron process of water oxidation. The choice of electrode material can also significantly influence the catalytic activity, with graphitic electrodes, for instance, leading to a lower overpotential for certain iron-based WOCs. nih.gov

While many studies on iron-based WOCs have utilized strong chemical oxidants, there is a growing focus on developing systems that can be driven by light, mimicking natural photosynthesis. uu.se This involves coupling an iron-based catalyst to a photosensitizer, which absorbs light and initiates the electron transfer events necessary for water oxidation. uu.se The development of such systems is a key step towards achieving practical solar-driven water splitting.

Catalyst SystemKey Performance MetricSignificance
Pentanuclear iron complex (poly-Fe5-PCz)Up to 99% Faradaic efficiencyDemonstrates high efficiency and stability for an iron-based catalyst. u-tokyo.ac.jpsciencedaily.com
Dinuclear oxo-bridged iron complexLower overpotential on graphitic electrodesHighlights the importance of the electrode material in catalytic performance. nih.gov
Mononuclear iron complexes with tetraazadentate ligandsLight-driven water oxidationRepresents progress towards artificial photosynthetic systems. uu.se

Materials Science and Device Applications

Electrochromic Materials and Display Technology

Electrochromism is the phenomenon where a material changes its optical properties (color, transmittance) in response to an applied electrical voltage. acs.org This property is the basis for a range of applications, including smart windows, anti-glare mirrors, and low-power displays. The reversible redox activity and distinct color changes associated with the different oxidation states of [Fe(bpy)₃]²⁺ make it an attractive candidate for use in electrochromic materials. acs.orgacs.orgnih.gov

The principle behind the electrochromic behavior of [Fe(bpy)₃]²⁺ lies in the transition between its Fe(II) and Fe(III) oxidation states. The [Fe(bpy)₃]²⁺ complex has a characteristic intense red color due to a metal-to-ligand charge transfer (MLCT) band. odinity.comosu.edu Upon oxidation to [Fe(bpy)₃]³⁺, this absorption is bleached, resulting in a pale blue or nearly colorless state. This reversible color change can be controlled by applying an appropriate electrical potential.

A significant advancement in the application of [Fe(bpy)₃]²⁺ in electrochromic devices has been its incorporation into thin films and nanostructured materials. acs.orgacs.orgnih.gov For instance, coordination nanosheets (CONASHs) have been prepared by coordinating Fe²⁺ ions with bis(2,2'-bipyridine)-based ligands. acs.orgacs.orgnih.gov These nanosheets can be deposited on conductive substrates like indium tin oxide (ITO) to create electrochromic films. acs.orgacs.orgnih.gov These films exhibit color-to-colorless or color-to-color transitions with good response times, switching stability, and coloration efficiencies. acs.orgacs.orgnih.gov

The development of solid-state electrochromic devices based on these materials is a key area of research. acs.orgnih.gov These devices typically consist of an electrochromic layer, an ion-conducting electrolyte, and a counter electrode. By applying a voltage across the device, ions are shuttled through the electrolyte, causing the redox state and thus the color of the electrochromic material to change. The stability of these devices over many switching cycles is a critical factor for their practical application in next-generation display technologies. acs.orgnih.gov

MaterialElectrochromic TransitionKey Features
Coordination Nanosheets (CONASHs) with [Fe(bpy)₃]²⁺ motifsColor-to-colorless and color-to-colorGood response times, switching stability, and coloration efficiencies. acs.orgacs.orgnih.gov
Ru(II)-Fe(II) bimetallic coordination polymer filmReddish-dark to orange-yellow to pale greenMulti-color electrochromism by accessing different redox states of both metals. rsc.org

Sensing Mechanisms (General Principles)

The unique electrochemical and photophysical properties of [Fe(bpy)₃]²⁺ form the basis for its application in various chemical sensing mechanisms. The core principle of these sensing applications is the modulation of a measurable signal—either electrochemical or optical—upon the interaction of the complex with a target analyte.

Electrochemical Sensing: The well-defined and reversible redox couple, [Fe(bpy)₃]²⁺/[Fe(bpy)₃]³⁺, can be utilized for electrochemical sensing. The presence of an analyte that interacts with either the Fe(II) or Fe(III) form of the complex can cause a shift in the redox potential or a change in the current response. For example, if an analyte selectively binds to and stabilizes the Fe(II) state, the oxidation potential will shift to more positive values. Conversely, stabilization of the Fe(III) state will lead to a negative shift. This principle can be applied to the detection of a wide range of analytes that can coordinate to the metal center or interact with the bipyridine ligands.

Optical Sensing: The intense MLCT absorption band of [Fe(bpy)₃]²⁺ in the visible region provides a basis for colorimetric sensing. The interaction of an analyte with the complex can perturb the electronic structure, leading to a change in the color of the solution. This can be monitored using simple spectrophotometric techniques. Furthermore, while [Fe(bpy)₃]²⁺ itself is not strongly luminescent at room temperature due to rapid non-radiative decay pathways, its photophysical properties can be harnessed in more complex sensing schemes. For instance, it can act as a quencher in fluorescence resonance energy transfer (FRET) based sensors or as a component in photoinduced electron transfer (PET) systems. In such systems, the interaction with an analyte can modulate the quenching efficiency, leading to a "turn-on" or "turn-off" of a fluorescent signal.

The versatility of the [Fe(bpy)₃]²⁺ platform allows for the design of sensors for a variety of targets, including metal ions, anions, and small organic molecules. The development of new sensing platforms often involves the functionalization of the bipyridine ligands to introduce specific recognition sites for the target analyte, thereby enhancing the selectivity and sensitivity of the sensor.

Q & A

How can researchers resolve discrepancies in spin crossover (SCO) dynamics of [Fe(bpy)₃]²⁺?

Answer: Conflicting reports on SCO mechanisms (direct vs. indirect pathways) arise from differences in experimental conditions and time-resolved techniques. For example, ultrafast X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) can decouple electronic and nuclear dynamics to identify critical Fe–ligand bond lengths (e.g., 2.02–2.15 Å) where transitions between ³MC (triplet metal-centered) and ⁵MC (quintet) states occur . Time-resolved transient absorption spectroscopy with sub-100 fs resolution is recommended to track ³MLCT → ⁵T₂ pathways, as discrepancies often stem from incomplete temporal resolution .

What experimental design optimizes the synthesis of [Fe(bpy)₃]²⁺ with high spin-state purity?

Answer: Use a ligand-to-metal ratio ≥ 3:1 in aqueous or glycol solvents (e.g., dipropylene glycol) under inert atmosphere to minimize oxidation. Ascorbic acid (0.1–1.0 mmol) acts as a reducing agent to stabilize Fe²⁺, while pH adjustment to ~8 with NaOH prevents hydrolysis. Precipitation with NaBF₄ yields hexafluorophosphate salts for crystallography. Magnetic susceptibility measurements (μeff ≈ 0 BM) and Mössbauer spectroscopy (δ = 0.3–0.5 mm/s, ΔEQ = 0.6–1.0 mm/s) confirm low-spin Fe²⁺ purity .

How do the electrochemical properties of [Fe(bpy)₃]²⁺ differ from analogous Ru²⁺ complexes?

Answer: Cyclic voltammetry (CV) in acetonitrile reveals:

Property[Fe(bpy)₃]²⁺[Ru(bpy)₃]²⁺
E₁/₂ (Oxidation, V vs. SCE)+1.2–1.4+1.3–1.5
E₁/₂ (Reduction, V vs. SCE)-1.5–-1.7-1.4–-1.6
Luminescence Quantum Yield<1% (weak MLCT)>15% (strong MLCT)
Ru²⁺ exhibits stronger metal-to-ligand charge transfer (MLCT) absorption (ε ~14,000 M⁻¹cm⁻¹ at 450 nm vs. Fe²⁺: ε ~1,200 M⁻¹cm⁻¹) due to higher spin-orbit coupling .

What advanced computational methods validate the electronic structure of [Fe(bpy)₃]²⁺?

Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets accurately predict ligand-field splitting (Δ₀ ≈ 18,000 cm⁻¹) and MLCT transitions. CASSCF/CASPT2 calculations are critical for modeling SCO energetics, as they account for multiconfigurational effects in high-spin/low-spin equilibria . Spin densities and orbital populations should be cross-validated with X-ray absorption near-edge structure (XANES) and magnetic circular dichroism (MCD) data .

How can thermal decomposition of [Fe(bpy)₃]²⁺ be leveraged for nanomaterials synthesis?

Answer: Thermolysis at ~475°C under air converts [Fe(bpy)₃]²⁺ to α-Fe₂O₃ nanoparticles (20–50 nm) via ligand burnout. TGA-DSC shows mass loss steps:

  • 100–200°C: Solvent evaporation (~5% mass loss).
  • 300–500°C: Ligand decomposition (~70% mass loss).
  • 500°C: Oxide formation (residual mass ~25%).
    PXRD (2θ = 24.1°, 33.1°, 35.6°) and TEM confirm hematite phase purity. This method avoids surfactants, enabling catalytic applications .

What strategies mitigate ligand substitution in [Fe(bpy)₃]²⁺ under acidic or oxidizing conditions?

Answer: In acidic media (pH < 4), bipyridine ligands may dissociate. Stabilization methods include:

  • Coordination tuning: Add sterically hindered derivatives (e.g., 6-methyl-bpy) to enhance chelate stability.
  • Redox buffering: Use ascorbate/catechol redox pairs to maintain Fe²⁺ and prevent oxidation to Fe³⁺, which accelerates ligand loss.
  • Encapsulation: Embed the complex in Nafion membranes or silica matrices to restrict solvent access .

How do secondary coordination sphere interactions influence SCO behavior in substituted [Fe(bpy)₃]²⁺ complexes?

Answer: Substituents like –NH₂ or –CH₃ at the 4,4′-bpy positions introduce hydrogen bonding or steric effects that alter SCO thermodynamics. For example, tris(6-methyl-bpy)iron(II) shows a 50 K hysteresis in SCO due to intermolecular H-bonding networks. Variable-temperature single-crystal XRD and IR spectroscopy (νN–H shifts) are key to mapping these interactions .

What spectroscopic techniques distinguish [Fe(bpy)₃]²⁺ from isostructural Co²⁺ or Ni²⁺ complexes?

Answer: Key discriminators include:

  • UV-Vis: Fe²⁺ shows weak d-d transitions (λmax ~520 nm) vs. Co²⁺ (λmax ~600 nm, ε ~200 M⁻¹cm⁻¹).
  • EPR: Fe²⁺ (low-spin, S=0) is EPR-silent, while Co²⁺ (S=½) exhibits g⊥ ≈ 2.3, g∥ ≈ 2.0.
  • Mössbauer: Fe²⁺ δ ≈ 0.4 mm/s vs. Fe³⁺ δ ≈ 0.2 mm/s .

How can researchers address contradictions in reported photoluminescence lifetimes for [Fe(bpy)₃]²⁺?

Answer: Lifetimes vary due to solvent polarity and counterion effects. In deaerated acetonitrile, τ ≈ 200 ps (MLCT decay), while in aqueous solutions, τ < 50 ps due to quenching by O₂. Use time-correlated single-photon counting (TCSPC) with <10 ps resolution and degas solvents with N₂ for reproducibility .

What synthetic routes yield [Fe(bpy)₃]²⁺ derivatives for catalytic applications?

Answer: Post-synthetic modification via ligand substitution:

  • Electrochemical immobilization: Deposit [Fe(bpy)₃]²⁺ on graphene oxide electrodes for H₂O₂ sensing (LOD ~0.1 μM) .
  • Heteroleptic complexes: Replace one bpy with phenanthroline to enhance catalytic dioxygenase activity (TOF ~10² h⁻¹) .

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